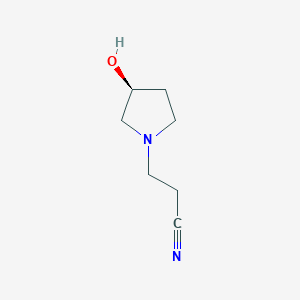
(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine is a chemical compound that is widely used in scientific research for its unique properties. It is a chiral molecule that has been found to have a wide range of applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In
Wirkmechanismus
The mechanism of action of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine is not fully understood. However, it has been found to act as a chiral catalyst in various reactions, including aldol reactions and Michael additions. It has also been found to have potential as a chiral ligand in asymmetric catalysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine are not well studied. However, it has been found to have low toxicity and is generally considered to be safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine in laboratory experiments include its high purity, low toxicity, and unique chiral properties. It is also relatively easy to synthesize and can be obtained in large quantities. However, its limitations include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine in scientific research. One potential direction is the development of new synthetic routes for the production of this compound. Another direction is the exploration of its potential as a chiral catalyst in various reactions. Additionally, further studies are needed to understand its mechanism of action and potential applications in medicinal chemistry and materials science.
Conclusion:
(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine is a unique chiral molecule that has been found to have a wide range of applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its synthesis method is highly efficient, and it has low toxicity and is generally considered to be safe for use in laboratory experiments. While there are limitations to its use, there are several future directions for the use of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine in scientific research, making it a promising compound for further study.
Synthesemethoden
The synthesis of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine involves the reaction of (S)-proline with acrylonitrile in the presence of a catalyst. The resulting product is then hydrolyzed to yield (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine. This synthesis method has been found to be highly efficient and yields high purity products.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine has been extensively used in scientific research for its unique properties. It is a chiral molecule that has been found to have a wide range of applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, it has been found to have potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In organic synthesis, it has been used as a chiral auxiliary in the synthesis of various compounds. In materials science, it has been used in the synthesis of chiral polymers and liquid crystals.
Eigenschaften
IUPAC Name |
3-[(3S)-3-hydroxypyrrolidin-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-2,4-6H2/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOXJBSAWSCZLL-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1'-((3,5-dimethylisoxazol-4-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2865563.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2865566.png)



![5-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2865573.png)



![3-(4-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2865577.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2865581.png)
